molecular formula C15H21NO4 B13515290 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid

Cat. No.: B13515290
M. Wt: 279.33 g/mol
InChI Key: SYMLTGRGBZURCN-UHFFFAOYSA-N
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Description

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzoic acid and tert-butoxycarbonyl-protected amino acids.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the benzoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The amino group can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

    Coupling: Peptide coupling often uses reagents such as DCC and DMAP.

Major Products

    Hydrolysis: Produces the free amino acid derivative.

    Substitution: Yields substituted benzoic acid derivatives.

    Coupling: Forms amide-linked products, useful in peptide synthesis.

Scientific Research Applications

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid that can be deprotected to reveal the reactive amino group. The Boc group provides stability during synthesis and can be removed under specific conditions to allow further reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.

    4-(2-{[(Methoxy)carbonyl]amino}propyl)benzoic acid: Features a different protecting group, which may offer different stability and reactivity profiles.

Uniqueness

4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its Boc protecting group, which provides a balance between stability and reactivity, making it particularly useful in multi-step organic synthesis and peptide chemistry.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-10(16-14(19)20-15(2,3)4)9-11-5-7-12(8-6-11)13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

SYMLTGRGBZURCN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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